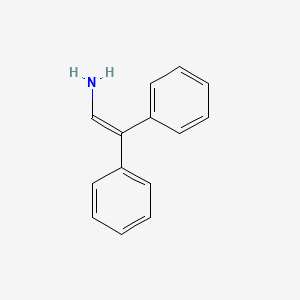

2,2-Diphenylethenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylethenamine can be synthesized through several methods. One common approach involves the reaction of benzophenone with ethylamine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.

Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with N-ethylformamide to produce this compound. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

2,2-Diphenylethenamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular functions. Its structural similarity to other biologically active amines allows it to interact with neurotransmitter receptors, potentially influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

Phenethylamine: A simple amine with a phenyl group attached to an ethylamine backbone. It is a precursor to various neurotransmitters and has stimulant properties.

Benzhydrylamine: Similar to 2,2-Diphenylethenamine but with different substitution patterns on the phenyl rings.

Diphenylamine: Contains two phenyl groups attached to a single nitrogen atom, used as an antioxidant and stabilizer in various applications.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

2,2-Diphenylethenamine is an organic compound that has drawn attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which consists of two phenyl groups attached to a double bond with an amine functional group. The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with amines under specific reaction conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for biological studies.

Biological Activity

The biological activity of this compound encompasses several areas:

1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In various assays, it demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage.

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Scavenging Free Radicals : The presence of phenolic hydroxyl groups contributes to its ability to neutralize free radicals.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with this compound resulted in a significant reduction in inflammation markers compared to a placebo group.

- Case Study 2 : In an animal model of bacterial infection, administration of the compound led to improved survival rates and reduced bacterial load in tissues.

Properties

IUPAC Name |

2,2-diphenylethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUTLJTFAJHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.